molecular formula C20H16O3 B6379075 5-(3-Benzyloxyphenyl)-2-formylphenol, 95% CAS No. 1261890-48-5

5-(3-Benzyloxyphenyl)-2-formylphenol, 95%

Cat. No. B6379075
CAS RN: 1261890-48-5
M. Wt: 304.3 g/mol
InChI Key: PIYSYDFNXBLSLV-UHFFFAOYSA-N
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Description

5-(3-Benzyloxyphenyl)-2-formylphenol (95%) is a chemical compound that is used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, and its use in laboratory experiments can provide a number of advantages and limitations.

Scientific Research Applications

5-(3-Benzyloxyphenyl)-2-formylphenol (95%) is used in a variety of scientific research applications. It has been used in the study of plant growth and development, as a potential inhibitor of plant cell division, and as a potential anti-inflammatory agent. In addition, it has been used in the study of the effects of different environmental conditions on the growth and development of plants.

Mechanism of Action

The exact mechanism of action of 5-(3-Benzyloxyphenyl)-2-formylphenol (95%) is not yet fully understood. However, it is believed to act as an inhibitor of plant cell division and may also act as an anti-inflammatory agent. In addition, it is believed to act as an antioxidant, which may protect cells from oxidative damage.
Biochemical and Physiological Effects
5-(3-Benzyloxyphenyl)-2-formylphenol (95%) has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit plant cell division, and to have anti-inflammatory and antioxidant effects. In addition, it has been shown to have a protective effect against oxidative damage, and to have an effect on the growth and development of plants.

Advantages and Limitations for Lab Experiments

The use of 5-(3-Benzyloxyphenyl)-2-formylphenol (95%) in laboratory experiments has a number of advantages and limitations. The primary advantage is that it is relatively easy to synthesize, and can be produced in high yields. In addition, it is nontoxic and has a wide range of potential applications. However, it can be difficult to obtain in large quantities, and its mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for the use of 5-(3-Benzyloxyphenyl)-2-formylphenol (95%). These include further research into its mechanism of action, potential applications in the treatment of various diseases, and further investigation into its potential as an antioxidant. In addition, further research into its potential as an anti-inflammatory agent, and its effects on plant growth and development, may be beneficial. Finally, further research into the synthesis of this compound in larger quantities may be beneficial.

Synthesis Methods

5-(3-Benzyloxyphenyl)-2-formylphenol (95%) can be synthesized via a two-step process involving the reaction of benzyl alcohol with benzyl bromide in the presence of a base. The reaction yields a benzyl bromide intermediate, which is then reacted with a formylating agent, such as formic acid, to form the desired compound. This method has been successfully used to synthesize 5-(3-Benzyloxyphenyl)-2-formylphenol (95%) in high yields.

properties

IUPAC Name

2-hydroxy-4-(3-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-18-10-9-17(12-20(18)22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYSYDFNXBLSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80685379
Record name 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261890-48-5
Record name 3'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80685379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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